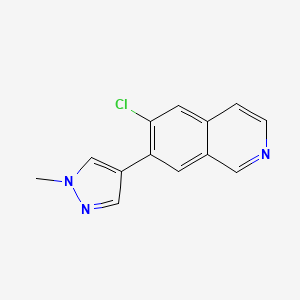

6-Chloro-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a chloro group at the 6th position and a 1-methyl-1H-pyrazol-4-yl group at the 7th position of the isoquinoline ring. The combination of these functional groups imparts distinct chemical properties to the molecule, making it a valuable candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline typically involves a multi-step process. One common method includes the following steps :

Buchwald–Hartwig Arylamination: This step involves the coupling of an aryl halide with an amine using a palladium catalyst and a base. For this compound, benzophenone imine is used as the amine source.

Nucleophilic Aromatic Substitution: This step involves the substitution of a leaving group (such as a halide) on an aromatic ring with a nucleophile. In this case, the nucleophile is the 1-methyl-1H-pyrazol-4-yl group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: The pyrazolyl group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "6-Chloro-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline":

Synthesis and Characterization

- The synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine was achieved via a three-step procedure starting from a known 3-chloroisoquinoline derivative .

- An isoquinoline-3-amine derivative was converted into the desired compound via regioselective nucleophilic aromatic substitution with 2,6-dichloro-3-nitropyridine .

- The structures of the synthesized compounds were confirmed using spectral data, and the regiochemistry was confirmed by X-ray crystallography .

Potential Inhibitory Activity

- While N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine did not show the expected inhibitory potency on the intended target kinase, MPS1, it showed significant activity on the kinase p70S6Kβ . This suggests it could be a starting point for developing p70S6Kβ inhibitors .

Structural and Physicochemical Properties

- One search result provides detailed physicochemical properties for 7-Bromo-6-chloroisoquinoline, including its molecular weight, formula, solubility, LogP values, TPSA, and various indicators for drug-likeness and bioavailability .

- It also lists its potential as an inhibitor for CYP1A2 and CYP2C19 .

Isoquinoline Derivatives as Chemotherapeutic Agents

- A novel series of α-cyano indolylchalcones was prepared, and compound 7f was observed to be the most effective bioactive chalcone with distinguished potency and selectivity against colorectal carcinoma (HCT 116) .

- The acrylonitrile chalcone 7f was found to enhance apoptotic action via different mechanisms like inhibition of some anti-apoptotic protein expression, regulation of some apoptotic proteins, production of caspases, and cell cycle arrest .

- Isoquinoline derivatives have potential as chemotherapeutic agents .

Miscellaneous Applications of Related Compounds

Mechanism of Action

The mechanism of action of 6-Chloro-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline primarily involves its interaction with specific molecular targets, such as kinases. The compound can bind to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. For example, it has shown significant activity against the kinase p70S6Kβ, which plays a role in protein synthesis and cell growth .

Comparison with Similar Compounds

Similar Compounds

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound shares a similar core structure but has different substituents, leading to variations in its chemical and biological properties.

Pyrazoloquinolines: These compounds have a similar pyrazole-isoquinoline framework but differ in the specific substituents and their positions.

Uniqueness

6-Chloro-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to selectively inhibit certain kinases makes it a valuable compound for targeted therapeutic applications.

Biological Activity

6-Chloro-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The compound can be synthesized through various methods, typically involving the reaction of isoquinoline derivatives with pyrazole moieties. For example, one synthesis route involves the nucleophilic aromatic substitution of 2,6-dichloro-3-nitropyridine with a suitable pyrazole precursor, followed by subsequent reactions to yield the desired isoquinoline derivative .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting cancer cell proliferation across various types of cancer cells:

- Breast Cancer (MDA-MB-231) : The compound exhibited significant apoptosis-inducing activity, enhancing caspase-3 activity and causing morphological changes in treated cells at concentrations as low as 1.0 μM .

- Lung and Colorectal Cancer : The compound demonstrated effective cytotoxicity against lung cancer (A549) and colorectal cancer (HCT-116) cell lines, with IC50 values ranging from 4.61 to 14.76 μM, outperforming standard chemotherapeutic agents like 5-fluorouracil .

The biological activity of this compound may involve multiple mechanisms:

- Microtubule Destabilization : Similar compounds have been noted for their ability to disrupt microtubule assembly, which is crucial for cell division .

- Inhibition of Kinases : The compound has been identified as a potential inhibitor of p70S6Kβ kinase, which plays a role in cell growth and metabolism. This inhibition may contribute to its anticancer effects .

Anti-inflammatory Activity

In addition to its anticancer properties, there are indications that this compound may possess anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokine production in various cellular models, suggesting a potential for treating inflammatory diseases .

Case Studies

Several studies have documented the biological effects of this compound:

- Study on Breast Cancer Cells : A detailed examination revealed that treatment with the compound led to significant apoptosis in MDA-MB-231 cells at concentrations starting from 1 μM. The study also noted enhanced caspase activity, indicating a clear apoptotic pathway activation .

- Cytotoxicity Evaluation : In vitro evaluations against multiple cancer cell lines demonstrated that the compound effectively inhibits cell viability with IC50 values lower than many established chemotherapeutics .

Data Tables

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 1.0 | Induces apoptosis |

| A549 (Lung) | 1.15 - 5.26 | Significant cytotoxicity |

| HCT-116 (Colorectal) | 4.61 - 14.76 | Effective inhibition |

Properties

Molecular Formula |

C13H10ClN3 |

|---|---|

Molecular Weight |

243.69 g/mol |

IUPAC Name |

6-chloro-7-(1-methylpyrazol-4-yl)isoquinoline |

InChI |

InChI=1S/C13H10ClN3/c1-17-8-11(7-16-17)12-4-10-6-15-3-2-9(10)5-13(12)14/h2-8H,1H3 |

InChI Key |

ZJLBHMHLXGYMTH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=C3C=CN=CC3=C2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.